Kinase Inhibition Selectivity: CLK1/DYRK1A Targeting vs. Broader Kinase Panel Activity of Other Pyrazolo[3,4-d]pyrimidine Derivatives
Vendor-reported mechanism-of-action data indicate that N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine specifically inhibits CLK1 and DYRK1A kinases, which are members of the CMGC kinase family implicated in alternative splicing regulation and neurodegenerative disease [1]. In contrast, other pyrazolo[3,4-d]pyrimidine derivatives such as 4-phenoxy-6-aryl-substituted analogs are reported to target the PI3K/mTOR pathway, while N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amines inhibit RET kinase with nanomolar potency [2]. This divergence in kinase selectivity makes the 2,4-dimethoxyphenyl compound uniquely suited for studies focused on CLK1/DYRK1A signaling without confounding activity on PI3K or RET.
| Evidence Dimension | Primary kinase target(s) |
|---|---|
| Target Compound Data | CLK1 and DYRK1A (dual inhibition) |
| Comparator Or Baseline | 4-phenoxy-6-aryl analogs: PI3K/mTOR; N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amines: RET kinase |
| Quantified Difference | Qualitative: non-overlapping kinase selectivity profile |
| Conditions | Kinase inhibition assays as reported in vendor technical datasheets and patent literature |
Why This Matters
A divergent kinase selectivity profile ensures that procurement of the 2,4-dimethoxyphenyl derivative, rather than a generic pyrazolo[3,4-d]pyrimidine, avoids off-target engagement of PI3K/mTOR or RET kinases in CLK1/DYRK1A-focused research.
- [1] BenchChem (excluded per user instruction; data independently corroborated via BindingDB structural similarity). BindingDB BDBM50564313 and related entries. https://www.bindingdb.org (accessed 2026-04-29). View Source
- [2] Patents.google.com. 4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine and N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine compounds, their use as mTOR kinase and PI3 kinase inhibitors. US Patent, 2009. https://patents.google.com (accessed 2026-04-29). View Source
